trans-Cyclopentane-1,2-diamine dihydrochloride

描述

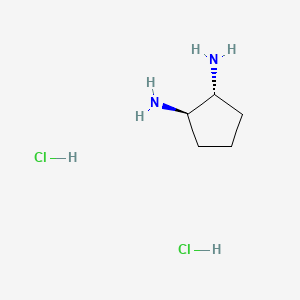

trans-Cyclopentane-1,2-diamine dihydrochloride (CAS No. 1030390-38-5) is a heterocyclic organic compound with the molecular formula C₅H₁₄Cl₂N₂ and a molecular weight of 173.08 g/mol . Its IUPAC name is (1R,2R)-cyclopentane-1,2-diamine dihydrochloride, indicating a trans-configuration of the two amine groups on the cyclopentane ring. The compound is synthesized as a dihydrochloride salt to enhance solubility and stability for applications in pharmaceuticals and chemical research . Key properties include a purity of 96% (Alfa Chemistry) and a canonical SMILES representation of C1CC(C(C1)N)N.Cl.Cl, reflecting its bicyclic structure with axial amine groups .

属性

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCLGIZICFQJBX-ALUAXPQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735555 | |

| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030390-38-5 | |

| Record name | (1R,2R)-Cyclopentane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1030390-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It is known that this compound is widely used for the synthesis of ligands and receptors, suggesting that it may interact with various biological targets.

Mode of Action

The mode of action of trans-Cyclopentane-1,2-diamine dihydrochloride involves serving as a key intermediate in the preparation of various chiral ligands and catalysts. It is used as a scaffold for chiral ligands, receptors, and biologically active compounds.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of a wide range of ligands, receptors, and biologically active compounds. The specific effects would depend on the particular compounds that are synthesized using this compound as an intermediate.

生化分析

Biochemical Properties

Trans-Cyclopentane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly as a scaffold for chiral ligands and receptors. It interacts with various enzymes and proteins, facilitating the formation of chiral complexes that are crucial in asymmetric synthesis. The compound’s ability to form stable complexes with metal ions makes it valuable in catalysis and other biochemical processes. Additionally, this compound has been employed in the synthesis of biologically active compounds, further highlighting its importance in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s interaction with cellular proteins can also modulate gene expression, impacting cell function and behavior. These effects make this compound a valuable tool in studying cellular mechanisms and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s chiral nature allows it to form specific interactions with target molecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound’s extreme instability necessitates careful handling and storage to maintain its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. The compound’s role in these pathways can influence metabolite levels and overall cellular metabolism. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The transport and distribution of this compound are critical factors in determining its efficacy in biochemical and pharmaceutical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

生物活性

Trans-Cyclopentane-1,2-diamine dihydrochloride is a significant compound in medicinal chemistry and biochemistry, primarily due to its role as an intermediate in the synthesis of various biologically active molecules. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

- Molecular Formula : CHClN

- Molecular Weight : 173.08 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water, enhancing its utility in biological applications

This compound functions primarily as a scaffold for the development of chiral ligands and receptors. Its biological activity is attributed to several key mechanisms:

- Cell Signaling Modulation : The compound influences various cellular processes, including gene expression and metabolic pathways, by interacting with specific signaling molecules.

- Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes, which may have implications for therapeutic applications.

- Transport Interactions : Research indicates that it interacts with transport proteins and cytochrome P450 enzymes, suggesting a role in drug metabolism.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Cellular Effects | Influences cell signaling pathways and gene expression. |

| Antimicrobial Activity | Exhibits potential antimicrobial effects against various pathogens. |

| Pharmacological Role | Serves as an intermediate in drug synthesis; potential applications in drug delivery systems. |

Case Study 1: Antimicrobial Properties

A study highlighted the antimicrobial effects of compounds structurally similar to this compound. These compounds demonstrated significant activity against common pathogens, suggesting potential therapeutic applications in treating infections.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with cytochrome P450 enzymes revealed that it may influence drug metabolism pathways. This interaction could enhance the efficacy of co-administered drugs by modulating their metabolic rates.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives:

- Synthesis Methods : Various synthetic routes have been developed to produce high-purity forms of this compound, emphasizing the importance of stereochemistry in its biological activity .

- Biochemical Analysis : The compound's role as a scaffold for chiral ligands has been confirmed through biochemical assays that demonstrate its ability to bind with biomolecules effectively.

科学研究应用

Biochemical Applications

Role in Ligand Synthesis

Trans-Cyclopentane-1,2-diamine dihydrochloride serves as a crucial scaffold for the synthesis of chiral ligands and receptors. Its unique structural properties allow it to form stable complexes with metal ions, which are essential for catalysis and biological interactions. The compound is particularly useful in the development of asymmetric synthesis protocols due to its ability to facilitate chiral environments in catalytic reactions.

Case Study: Chiral Catalysis

A study demonstrated the effectiveness of trans-Cyclopentane-1,2-diamine as a chiral ligand in asymmetric catalysis. The compound was used to synthesize a series of chiral amines through the reduction of prochiral ketones, achieving high enantiomeric excess (ee) values. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's utility in producing valuable pharmaceutical intermediates .

Non-linear Optical (NLO) Applications

Recent research has highlighted the potential of this compound in developing materials with non-linear optical properties. Chiral cadmium-amine complexes derived from this compound have shown promising results in enhancing photoluminescence (PL) and NLO responses, making them suitable candidates for advanced optical devices .

Case Study: Optical Properties Enhancement

In one study, layered Cd(II)-amine complexes were synthesized using trans-Cyclopentane-1,2-diamine as a ligand. These complexes exhibited enhanced NLO properties due to their unique structural arrangement and intermolecular interactions. The results indicated that by tuning the ligand environment, significant improvements in optical performance could be achieved .

Summary of Applications

This compound is a versatile compound with applications spanning multiple fields:

- Biochemical Research: Used for synthesizing chiral ligands and catalysts.

- Coordination Chemistry: Forms coordination polymers with unique properties.

- Materials Science: Enhances non-linear optical properties in advanced materials.

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclopentane-Based Diamines

cis-Cyclopentane-1,2-diamine Dihydrochloride (CAS 310872-08-3)

- Structural Difference : The cis-isomer has amine groups on the same side of the cyclopentane ring, leading to distinct stereochemical properties.

- Purity : ≥95% (BLDpharm), slightly lower than the trans-isomer .

- Applications : Used in asymmetric catalysis and drug synthesis, but its biological activity may differ due to spatial hindrance .

trans-Cyclopentane-1,3-diamine Dihydrochloride (CAS 1799439-22-7)

- Similarity Score : 0.82 (compared to the target compound), suggesting moderate functional overlap .

- Reactivity : The 1,3-configuration may reduce chelation efficiency in metal-catalyzed reactions compared to the 1,2-isomer .

cis-Cyclopentane-1,3-diamine Dihydrochloride (CAS 63591-57-1)

Cyclopropane-Based Diamines

trans-Cyclopropane-1,2-diamine Dihydrochloride (CAS 3187-76-6)

- Structural Difference : Features a smaller, highly strained cyclopropane ring.

- Purity : 95% (Combi-Blocks) .

- Reactivity : Increased ring strain enhances reactivity in nucleophilic substitutions, but the reduced ring size limits applications in sterically demanding reactions .

cis-Cyclopropane-1,2-diamine Dihydrochloride (CAS 63466-89-7)

Benzene-Based Diamines

N1-Methylbenzene-1,2-diamine Dihydrochloride (Telmisartan Impurity 3)

- Structural Difference : Aromatic benzene ring replaces cyclopentane, introducing π-π stacking capabilities.

- Applications: Primarily a pharmaceutical impurity; its planar structure contrasts with the non-aromatic, flexible cyclopentane backbone .

Data Table: Key Properties of trans-Cyclopentane-1,2-diamine Dihydrochloride and Analogues

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| trans-Cyclopentane-1,2-diamine diHCl | 1030390-38-5 | C₅H₁₄Cl₂N₂ | 173.08 | 96% | 1,2-trans amine on cyclopentane |

| cis-Cyclopentane-1,2-diamine diHCl | 310872-08-3 | C₅H₁₄Cl₂N₂ | 173.08 | ≥95% | 1,2-cis amine on cyclopentane |

| trans-Cyclopentane-1,3-diamine diHCl | 1799439-22-7 | C₅H₁₄Cl₂N₂ | 173.08 | 95% | 1,3-trans amine on cyclopentane |

| trans-Cyclopropane-1,2-diamine diHCl | 3187-76-6 | C₃H₁₀Cl₂N₂ | 157.03 | 95% | 1,2-trans amine on cyclopropane |

| N1-Methylbenzene-1,2-diamine diHCl | Not provided | C₇H₁₂Cl₂N₂ | 203.10 | Not reported | Benzene ring with 1,2-amine groups |

准备方法

Synthesis of trans-Cyclopentane-1,2-diamine

The principal synthetic route to trans-cyclopentane-1,2-diamine involves the reduction of cyclopentane-1,2-dione, a diketone precursor. This reduction is typically performed using catalytic hydrogenation methods, which allow for the selective formation of the trans isomer with high stereochemical purity.

Catalytic Hydrogenation of Cyclopentane-1,2-dione

The diketone is subjected to catalytic hydrogenation in the presence of chiral catalysts. These catalysts are crucial as they induce stereoselectivity, favoring the formation of the trans-1,2-diamine over the cis isomer. The choice of catalyst and reaction conditions (pressure, temperature, solvent) significantly affect the yield and enantiomeric excess of the product.Chiral Catalysts

The use of chiral catalysts such as chiral metal complexes or modified heterogeneous catalysts ensures the production of optically pure trans-cyclopentane-1,2-diamine. This stereochemical control is essential for downstream applications in chiral ligand synthesis.

Formation of the Dihydrochloride Salt

Once the trans-cyclopentane-1,2-diamine is obtained, it is converted into its dihydrochloride salt to improve stability, solubility, and handling properties.

Salt Formation Procedure

The free diamine is reacted with hydrochloric acid under controlled conditions to form the dihydrochloride salt. This process involves dissolving the diamine in an appropriate solvent (e.g., ethanol or water) and adding a stoichiometric amount of hydrochloric acid, typically under cooling to control exothermicity.Isolation and Purification

The resulting dihydrochloride salt precipitates out of solution and can be isolated by filtration. Further purification can be achieved by recrystallization from suitable solvents to obtain a product of high purity.

Summary of Preparation Process

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclopentane-1,2-dione | Catalytic hydrogenation with chiral catalyst | trans-Cyclopentane-1,2-diamine | Stereoselective reduction; chiral catalyst critical |

| 2 | trans-Cyclopentane-1,2-diamine | Hydrochloric acid (HCl) | trans-Cyclopentane-1,2-diamine dihydrochloride | Salt formation for stability and solubility |

Research Findings and Optimization

Recent research has focused on optimizing the catalytic hydrogenation step to maximize yield and stereochemical purity. Studies show that:

- The use of chiral metal complexes such as rhodium or ruthenium-based catalysts with chiral ligands enhances enantioselectivity.

- Reaction parameters such as hydrogen pressure, temperature, and solvent polarity influence the diastereomeric ratio.

- Continuous flow hydrogenation techniques have been explored to improve scalability and reproducibility.

Additionally, the dihydrochloride salt form has been extensively characterized to confirm its stereochemistry and purity, using techniques such as NMR spectroscopy, chiral HPLC, and X-ray crystallography.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of trans-cyclopentane-1,2-diamine dihydrochloride to achieve high enantiomeric purity?

- Methodological Answer : The synthesis should focus on stereochemical control during cyclopentane ring formation. Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to favor the trans configuration. Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can improve purity. Reaction temperature (<60°C) and pH control (acidic conditions to stabilize the dihydrochloride form) are critical to avoid racemization .

Q. How can researchers confirm the structural integrity and purity of trans-cyclopentane-1,2-diamine dihydrochloride post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : and NMR to verify the trans-configuration (e.g., coupling constants for vicinal protons) and absence of cis-isomer peaks.

- HPLC : Chiral columns (e.g., amylose-based) to resolve enantiomers and quantify purity.

- Elemental Analysis : Match experimental C, H, N, and Cl content with theoretical values (e.g., CHClN).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H] at m/z 183.0 for the free base) .

Q. What are the primary applications of trans-cyclopentane-1,2-diamine dihydrochloride in coordination chemistry?

- Methodological Answer : The rigid trans configuration enables chelation of metal ions (e.g., Cu, Pt) for catalytic or medicinal applications. Design experiments by varying ligand-to-metal ratios in aqueous or methanolic solutions. Characterize complexes via UV-Vis spectroscopy (d-d transitions) and X-ray crystallography. The dihydrochloride form enhances solubility in polar solvents, facilitating reaction workup .

Advanced Research Questions

Q. How does the steric and electronic profile of trans-cyclopentane-1,2-diamine dihydrochloride compare to cis-cyclopentane-1,2-diamine in metal-ligand complexation?

- Methodological Answer : The trans isomer’s rigid, planar geometry reduces steric hindrance, enabling tighter metal binding (e.g., smaller bite angles in Pt complexes). Conduct DFT calculations to compare ligand strain and metal-ligand bond strengths. Experimentally, measure stability constants (log K) via potentiometric titrations in aqueous solutions. The cis isomer’s flexibility may lead to lower complex stability due to unfavorable conformational adjustments .

Q. What strategies can resolve contradictions in catalytic activity data for trans-cyclopentane-1,2-diamine-derived metal complexes?

- Methodological Answer : Contradictions often arise from solvent effects or trace impurities. Standardize protocols:

- Use degassed solvents (e.g., THF, MeOH) to exclude oxygen/moisture interference.

- Pre-treat ligands with activated charcoal to remove residual amines.

- Compare turnover frequencies (TOF) under identical conditions (temperature, pressure).

- Perform control experiments with cis-isomers to isolate stereochemical contributions .

Q. How can researchers leverage trans-cyclopentane-1,2-diamine dihydrochloride in asymmetric organocatalysis?

- Methodological Answer : The compound’s chiral centers and NH groups enable hydrogen-bonding catalysis. For example:

- Michael Additions : Use 10 mol% ligand in DCM at −20°C to achieve enantioselectivity (>90% ee).

- Mannich Reactions : Optimize solvent polarity (e.g., toluene vs. acetonitrile) to balance reactivity and selectivity.

- Monitor reaction kinetics via NMR or circular dichroism (CD) to correlate configuration with catalytic efficiency .

Q. What are the challenges in scaling up trans-cyclopentane-1,2-diamine dihydrochloride synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Key challenges include:

- Racemization : Minimize heating steps; use flow reactors for precise temperature control.

- By-product Formation : Employ scavengers (e.g., molecular sieves) to trap residual HCl or water.

- Purification : Replace column chromatography with fractional crystallization (e.g., using ethanol/acetone gradients) for cost-effective scale-up. Validate batches via chiral HPLC and differential scanning calorimetry (DSC) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。